N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide
Description
N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide: is an organic compound that features a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an amide group attached to a prop-2-enamide chain
Properties
IUPAC Name |
N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-4-8(13)11-7-5-6-9(14-2)12-10(7)15-3/h4-6H,1H2,2-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGQHATPSDNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)NC(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxypyridine and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dimethoxypyridine is reacted with acryloyl chloride in an inert solvent like dichloromethane at low temperatures to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Saturated amide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.
Biology and Medicine:
Drug Development: N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Cosmetics: It can be incorporated into formulations to enhance the stability and efficacy of active ingredients.
Mechanism of Action
The mechanism by which N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Comparison with Similar Compounds
- N-(2,4-dimethoxypyridin-3-yl)prop-2-enamide
- N-(2,6-dimethoxypyridin-3-yl)prop-2-enoic acid
- N-(2,6-dimethoxypyridin-3-yl)prop-2-enylamine
Uniqueness: N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
